

A Technical Guide to Deuterium-Labeled 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Isopropylphenyl Diphenyl Phosphate-d10**

Cat. No.: **B15557040**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled 4-(1-methylethyl)phenyl diphenyl phosphate, a critical internal standard for the quantitative analysis of its non-labeled analog, a widely used flame retardant and plasticizer. This document outlines a detailed synthetic protocol, expected analytical data, and its application in metabolic studies, offering a valuable resource for researchers in environmental science, toxicology, and drug metabolism.

Core Compound Information

Deuterium-labeled 4-(1-methylethyl)phenyl diphenyl phosphate is an isotopologue of the parent compound where one or more hydrogen atoms have been replaced by deuterium. The most common variant is **4-Isopropylphenyl Diphenyl Phosphate-d10**, where the two phenyl rings are fully deuterated. This isotopic substitution provides a distinct mass signature for mass spectrometry-based quantification while maintaining nearly identical chemical and physical properties to the unlabeled analyte.

Table 1: Physicochemical Properties of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Property	Value	Reference
Chemical Formula	$C_{21}H_{21}O_4P$	[1]
Molecular Weight	368.37 g/mol	[1]
CAS Number	55864-04-5	[1]
Appearance	Viscous light yellow liquid	[2]

Synthesis of Deuterium-Labeled 4-(1-Methylethyl)phenyl Diphenyl Phosphate

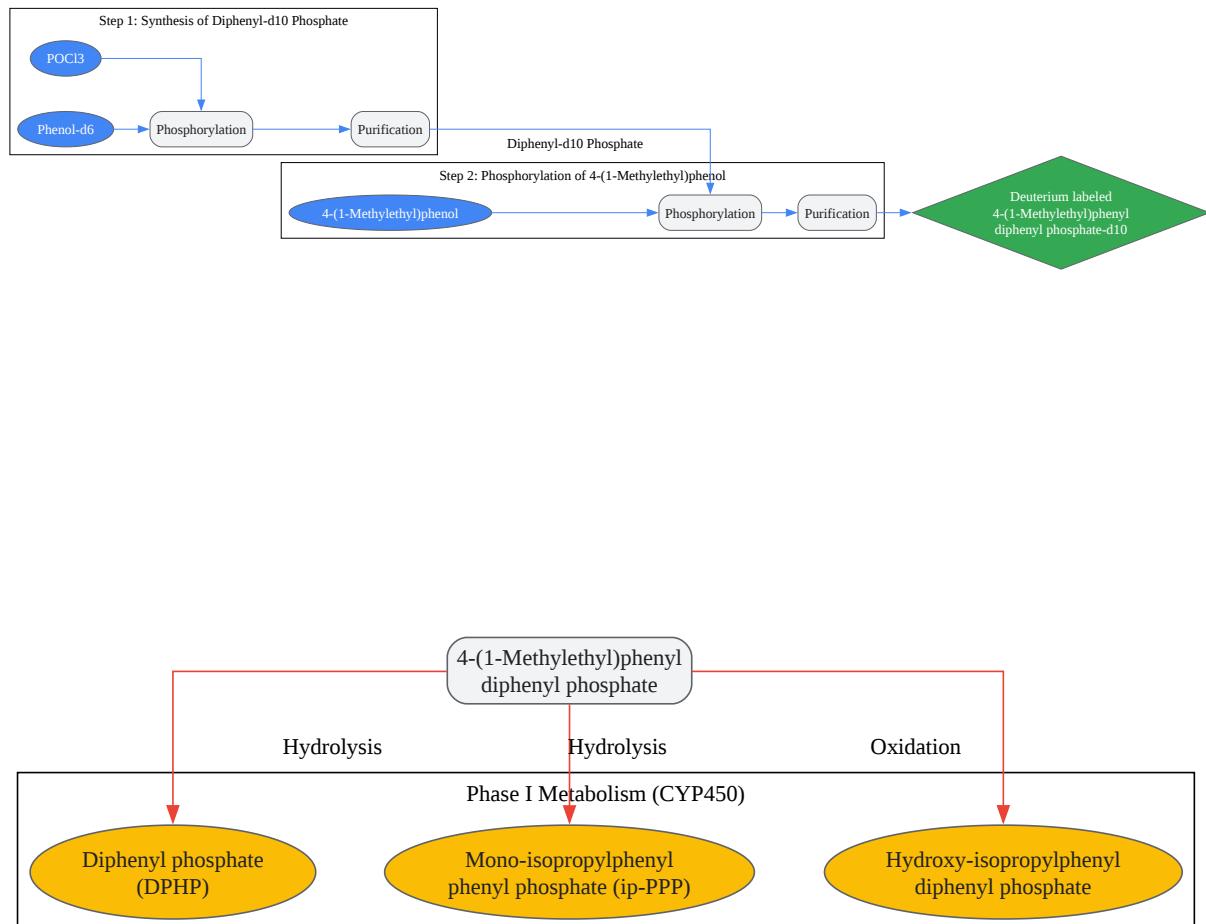
The synthesis of deuterium-labeled 4-(1-methylethyl)phenyl diphenyl phosphate can be achieved through a two-step process: the deuteration of a key intermediate, followed by phosphorylation. Below is a proposed synthetic protocol for 4-(1-Methylethyl)phenyl diphenyl phosphate-d10.

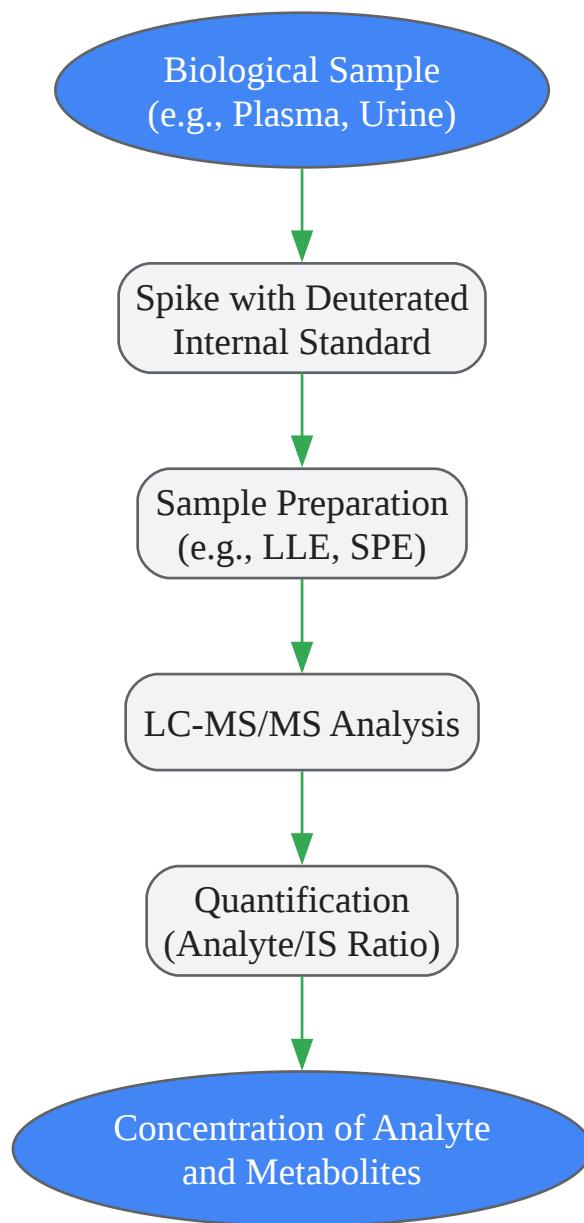
Experimental Protocol: Synthesis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate-d10

Step 1: Synthesis of Diphenyl-d10 Phosphate

This protocol is adapted from standard phosphorylation procedures.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine deuterated phenol (phenol-d6) (2.0 equivalents) and a suitable non-nucleophilic base, such as triethylamine (2.2 equivalents), in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Phosphorylation: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride ($POCl_3$) (1.0 equivalent) dropwise to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ^{31}P NMR.
- Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution,


and brine.


- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diphenyl-d10 phosphate can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Phosphorylation of 4-(1-Methylethyl)phenol

This step involves the phosphorylation of 4-(1-methylethyl)phenol with the deuterated phosphorylating agent prepared in the previous step.

- Reaction Setup: In a separate flask under an inert atmosphere, dissolve 4-(1-methylethyl)phenol (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in dry DCM or THF.
- Phosphorylation: Cool the solution to 0 °C and slowly add the purified diphenyl-d10 phosphate (1.0 equivalent) from Step 1.
- Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or ^{31}P NMR.
- Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final product, Deuterium labeled 4-(1-Methylethyl)phenyl diphenyl phosphate-d10.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 2. Isopropylphenyl diphenyl phosphate | C₂₁H₂₁O₄P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Deuterium-Labeled 4-(1-Methylethyl)phenyl Diphenyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557040#deuterium-labeled-4-1-methylethyl-phenyl-diphenyl-phosphate-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com